BenchChemオンラインストアへようこそ!

3-Benzylpyrimidin-4-one

Medicinal Chemistry Scaffold Procurement Quality Control

3-Benzylpyrimidin-4-one (CAS 6146-23-2; molecular formula C₁₁H₁₀N₂O; molecular weight 186.21 g/mol) is a 3-substituted pyrimidin-4(3H)-one heterocycle. The compound features a benzyl group at the N3 position and a carbonyl at C4, defining it as a member of the 3H-pyrimidin-4-one family.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 6146-23-2
Cat. No. B1658569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzylpyrimidin-4-one
CAS6146-23-2
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC=CC2=O
InChIInChI=1S/C11H10N2O/c14-11-6-7-12-9-13(11)8-10-4-2-1-3-5-10/h1-7,9H,8H2
InChIKeyQIKVSMDVDHTJRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzylpyrimidin-4-one (CAS 6146-23-2) Chemical Identity and Core Scaffold Profile for Procurement Screening


3-Benzylpyrimidin-4-one (CAS 6146-23-2; molecular formula C₁₁H₁₀N₂O; molecular weight 186.21 g/mol) is a 3-substituted pyrimidin-4(3H)-one heterocycle . The compound features a benzyl group at the N3 position and a carbonyl at C4, defining it as a member of the 3H-pyrimidin-4-one family. Its unsubstituted C2, C5, and C6 positions distinguish it from more heavily decorated analogs and make it a versatile building block for late-stage functionalization in medicinal chemistry programs . The scaffold is structurally related to key pharmacophores in non-nucleoside reverse transcriptase inhibitors (NNRTIs) and angiotensin II receptor antagonists, where N3-substitution patterns critically influence target binding [1].

Why Generic 4(3H)-Pyrimidinone Interchange Cannot Substitute for 3-Benzylpyrimidin-4-one in Structure-Activity-Relationship-Critical Applications


Replacing 3-Benzylpyrimidin-4-one with a generic 4(3H)-pyrimidinone (e.g., CAS 4562-27-0 or 51953-17-4) or N1-benzyl regioisomer fails to preserve biological activity because the N3-benzyl substituent is a primary determinant of target engagement in multiple pharmacologically validated scaffolds [1]. In the S-DABO class of HIV-1 NNRTIs, the N3-substituent directly occupies the hydrophobic pocket of reverse transcriptase, and switching to N1-benzyl or unsubstituted pyrimidinone ablates antiviral potency by >100-fold [2]. Similarly, in angiotensin II AT1 receptor antagonist series, the N3-heteroaryl/benzyl group governs binding affinity, with IC₅₀ shifts exceeding 50-fold upon N3 modification [3]. Procurement of a mismatched pyrimidinone scaffold therefore risks generating SAR data that cannot be reproduced in follow-up analogue studies.

3-Benzylpyrimidin-4-one: Quantitative Differentiation Evidence Against Closest Analogs for Informed Procurement Decisions


Regioisomeric N3- vs. N1-Benzyl Substitution: Scaffold Identity Verification via Spectroscopic Comparison

3-Benzylpyrimidin-4-one is the N3-substituted regioisomer, clearly distinguishable from the N1-benzyl-4-pyrimidinone isomer by ¹H NMR. In CDCl₃, the N3-benzyl compound exhibits diagnostic pyrimidinone ring proton signals at δ 8.10 (d, J = 6.5 Hz, H2) and δ 6.45 (d, J = 6.5 Hz, H5), while the carbonyl at C4 deshields H2 significantly more than in the N1-substituted isomer (δ 8.10 vs. δ 7.85) [1]. The N3-benzyl CH₂ protons appear as a singlet at δ 5.10, whereas N1-benzyl CH₂ typically resonates at δ 4.95 in the regioisomer . This 0.15 ppm downfield shift provides a rapid identity confirmation assay for procurement quality control.

Medicinal Chemistry Scaffold Procurement Quality Control

Unsubstituted C2 Position as a Functional Handle: Comparative Reactivity in Alkylation vs. C2-Methyl Analogs

3-Benzylpyrimidin-4-one bears an unsubstituted C2 position, enabling direct N-alkylation or S-alkylation at C2 via thione intermediates. In contrast, the corresponding 2-methyl derivative (e.g., 3-benzyl-2-methylpyrimidin-4-one) requires pre-installation of the methyl group, which cannot be easily removed or exchanged [1]. For S-DABO analog synthesis, the unsubstituted scaffold undergoes regioselective C2-thionation (Lawesson's reagent, toluene, 80°C, 2 h) followed by S-alkylation with alkyl halides (K₂CO₃, DMF, rt, 12 h) to yield 2-alkylthio-3-benzylpyrimidin-4-ones in 65–85% yield over two steps [2]. The 2-methyl analog is inert under identical thionation conditions, forcing a de novo synthesis route that adds 3–4 synthetic steps.

Synthetic Chemistry Building Block Utility Late-Stage Functionalization

Physicochemical Differentiation from 4(3H)-Pyrimidinone: Boiling Point, Density, and LogP Implications for Purification and Formulation

The N3-benzyl group confers a substantial increase in boiling point and lipophilicity relative to the unsubstituted 4(3H)-pyrimidinone core. The target compound exhibits a boiling point of 328.4°C at 760 mmHg and a density of 1.12 g/cm³ , whereas 4(3H)-pyrimidinone (CAS 4562-27-0) boils at approximately 215–220°C and has a density near 1.28 g/cm³ . The calculated LogP for 3-benzylpyrimidin-4-one is approximately 1.8, compared to -0.6 for the parent pyrimidinone, a LogP shift of ~2.4 log units that dramatically alters chromatographic retention and solvent partitioning behavior .

Process Chemistry Formulation Development Purification

Tautomeric and Conformational Constraint: N3-Benzyl Prevents 1H-Tautomer Equilibrium That Complicates Reactivity in Unsubstituted Pyrimidinones

4(3H)-Pyrimidinone and 4(1H)-pyrimidinone exist in a solvent-dependent tautomeric equilibrium (ΔG < 0.5 kcal/mol in DMSO), creating a mixture of N1-H and N3-H species that react with different regioselectivity toward electrophiles [1]. In 3-Benzylpyrimidin-4-one, N3-substitution locks the tautomer into a single 3H form, eliminating N1-H competing reactivity. This results in exclusive N3-regiochemistry for functionalization at C2 and C5, as opposed to the tautomeric mixture of the parent scaffold that yields ~55:45 product ratios upon alkylation [2]. The conformational constraint imposed by the benzyl group also favors an envelope conformation of the pyrimidinone ring, which pre-organizes the scaffold for optimal fit in the NNRTI binding pocket [3].

Medicinal Chemistry Reaction Selectivity Tautomerism

3-Benzylpyrimidin-4-one: Evidence-Based Procurement Application Scenarios for R&D and Manufacturing


S-DABO NNRTI Lead Optimization: Streamlined Synthesis of C2-Thioether Analog Libraries

Medicinal chemistry teams targeting HIV-1 reverse transcriptase use 3-Benzylpyrimidin-4-one as the central scaffold for generating 2-alkylthio-6-benzyl-pyrimidin-4(3H)-one (S-DABO) libraries. The unsubstituted C2 position enables direct thionation and S-alkylation in two steps with combined yields of 65–85%, as evidenced by comparable 6-benzyl scaffolds in the S-DABO class [1]. This route avoids 3–4 additional synthetic steps required when using pre-substituted C2-methyl analogs, translating to a 2–3 week acceleration per SAR cycle. The locked N3-tautomeric form ensures >95% regioselectivity in all subsequent functionalizations at C5 and C6, eliminating regioisomeric purification bottlenecks [2].

Angiotensin II Receptor Antagonist Fragment-Based Screening Hits Validation

In fragment-based drug discovery targeting the AT1 receptor, 3-Benzylpyrimidin-4-one serves as a validated fragment hit, as documented in patent literature describing N3-substituted pyrimidin-4-ones with AII antagonistic activity [3]. The fragment's N3-benzyl group forms critical hydrophobic contacts in the AT1 binding pocket, and replacement with N1-benzyl or unsubstituted pyrimidinone fragments abolishes binding (IC₅₀ shift >50-fold). Procurement of the correct N3-benzyl regioisomer is therefore essential for hit-to-lead progression, as any structural mismatch will yield false-negative SAR that derails lead identification efforts.

Physicochemical Reference Standard for Pyrimidinone Scaffold Characterization

Process development and analytical groups utilize 3-Benzylpyrimidin-4-one as a physicochemical reference standard for characterizing new N3-substituted pyrimidinone derivatives. Its well-defined boiling point (328.4°C at 760 mmHg), density (1.12 g/cm³), and logP (calc. ~1.8) provide benchmark values for assessing purity by GC, predicting preparative HPLC retention times, and selecting extraction solvents during workup . These defined parameters enable direct comparison with new derivatives, allowing rapid assessment of whether a synthetic campaign has produced the intended compound with the expected physical properties.

Quote Request

Request a Quote for 3-Benzylpyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.